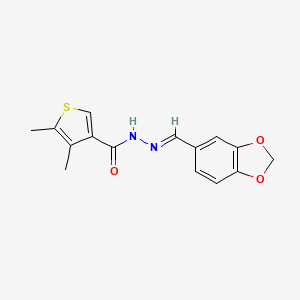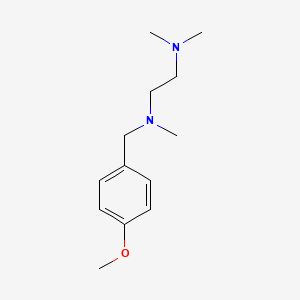
1-(4-chloro-2-nitrobenzoyl)-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-2-nitrobenzoyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CNEP and belongs to the class of piperazine derivatives. CNEP has been extensively studied for its unique properties and potential benefits in the field of medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The mechanism of action of CNEP is not fully understood. However, it is believed that CNEP exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, CNEP increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which can protect the brain from oxidative stress and inflammation.
Biochemical and Physiological Effects:
CNEP has been shown to exhibit potent acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of Parkinson's disease. CNEP has also been shown to exhibit neuroprotective effects, which can protect the brain from various neurotoxic insults.
Advantages and Limitations for Lab Experiments
One of the major advantages of CNEP is its potent acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of Parkinson's disease. However, one of the major limitations of CNEP is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on CNEP. One of the major areas of research is the development of more potent and selective acetylcholinesterase inhibitors based on the structure of CNEP. Additionally, further research is needed to elucidate the mechanism of action of CNEP and its potential applications in the treatment of various neurological disorders. Furthermore, research is needed to improve the solubility and bioavailability of CNEP, which can enhance its efficacy in vivo.
Synthesis Methods
The synthesis of CNEP involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-ethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure CNEP.
Scientific Research Applications
CNEP has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. CNEP has been shown to exhibit potent acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, CNEP has also been shown to exhibit potent anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of Parkinson's disease.
properties
IUPAC Name |
(4-chloro-2-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)11-4-3-10(14)9-12(11)17(19)20/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPLXVIIATQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)




![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)


![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)


![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)